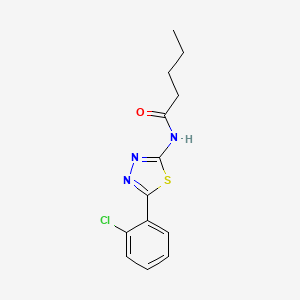

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)pentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)pentanamide, commonly known as CP-47,497, is a synthetic cannabinoid compound that has been widely studied for its potential therapeutic applications. This compound was first synthesized in the 1990s and has since been the subject of extensive research due to its unique chemical properties and potential medical benefits. In

Applications De Recherche Scientifique

Herbicidal Activity

A study on S(-)-2-(4-chlorophenyl)-N-(5,7-disubstituted-2H-[1,2,4]-thiadiazolo[2,3-a]pyrimidin-2-ylidene)-3-methylbutanamide derivatives highlighted their moderate inhibitory activities against monocotyledon and dicotyledon plants. The introduction of a chiral active unit showed improved herbicidal activities, presenting a novel class of thiadiazolopyrimidine derivatives with potential for further optimization in agricultural applications (Duan, Zhao, & Zhang, 2010).

Antiviral Activity

Another research synthesized 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid. These compounds, particularly 7b and 7i, exhibited significant anti-tobacco mosaic virus activity, highlighting their potential in antiviral research (Chen et al., 2010).

Antimicrobial Agents

The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents showed moderate activity against various bacterial and fungal strains. This study provided insights into developing new antimicrobial agents using thiadiazole derivatives (Sah, Bidawat, Seth, & Gharu, 2014).

Anticonvulsant and Muscle Relaxant Activities

Research on 2-(2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)yl)acetyl)hydrazine carbothioamide and its derivatives revealed promising anticonvulsant and muscle relaxant activities. Compounds 5d and 5e showed significant efficacy in models of epilepsy, suggesting their potential in neurological disorder treatments (Sharma, Verma, Sharma, & Prajapati, 2013).

Corrosion Inhibition

A study on the corrosion inhibition of mild steel by new 2,5-disubstituted 1,3,4-thiadiazoles in acidic media provided insights into their protective capabilities. The research highlighted possible correlations between inhibition efficiencies and quantum chemical parameters, contributing to the development of more effective corrosion inhibitors (Bentiss et al., 2007).

Mécanisme D'action

Mode of Action

It’s worth noting that compounds with similar structures have been shown to interact with their targets in a way that disrupts normal cellular processes .

Biochemical Pathways

Related compounds have been found to interfere with the synthesis of key proteins and enzymes, leading to downstream effects on cellular function .

Result of Action

Similar compounds have been shown to induce changes in cellular function and viability .

Propriétés

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3OS/c1-2-3-8-11(18)15-13-17-16-12(19-13)9-6-4-5-7-10(9)14/h4-7H,2-3,8H2,1H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIDQXJXLJZNTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NN=C(S1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2780798.png)

![N-(2-acetamidoethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2780803.png)

![N-(4-chlorobenzyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2780807.png)